3-methyl-N-(2-oxoazepan-3-yl)benzamide
Description
3-Methyl-N-(2-oxoazepan-3-yl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2-oxoazepan-3-ylamine moiety. This compound is of significant interest in medicinal chemistry due to its structural features, which enable interactions with neurokinin receptors (NK1/NK2) . The 2-oxoazepane ring provides a conformational constraint that enhances receptor binding specificity, while the 3-methylbenzamide group contributes to lipophilicity and metabolic stability. Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2-oxoazepan-3-amine intermediates under peptide coupling conditions, as seen in related compounds .
Properties
IUPAC Name |
3-methyl-N-(2-oxoazepan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-6-11(9-10)13(17)16-12-7-2-3-8-15-14(12)18/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFLFIYJZSBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
DNK333 (N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
- Structural Differences : DNK333 incorporates a 3,4-dichlorobenzyl group and a trifluoromethyl-substituted benzamide, whereas 3-methyl-N-(2-oxoazepan-3-yl)benzamide lacks these electronegative substituents.
- Biological Activity : DNK333 exhibits 5-fold higher NK2 receptor affinity compared to its parent compound (1), which has a 4-chlorobenzyl group . This highlights the importance of halogen substitution in enhancing receptor interactions.
- Pharmacological Relevance : As a dual NK1/NK2 antagonist, DNK333 is explored for asthma treatment due to its ability to suppress airway inflammation .
Compound 1 (N-[(R,R)-(E)-1-(4-chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
- Key Distinction : The 4-chlorobenzyl group in Compound 1 results in lower NK2 affinity compared to DNK333, underscoring the role of substituent position in receptor binding .
Benzamide Derivatives with Varied Substituents
ZINC01124772 (3-Methyl-N-[(1R)-2-methyl-1-(4-methyl-5-[2-oxo-2-(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl)propyl]benzamide)
- Structural Features : Retains the 3-methylbenzamide core but incorporates a triazole-sulfanyl-phenethylamine side chain.
- Biological Activity : Demonstrates strong docking energy (-9.2 kcal/mol) with Resuscitation Promoting Factor B (RpfB), a tuberculosis target, via hydrogen bonds with Arg194 and Glu242 . This contrasts with the neurokinin receptor focus of this compound.
2-(2,4-Dichlorobenzamido)-3-methyl-N-(4-(3-oxomorpholino)phenyl)benzamide (6k-g)
- Physical Properties: Melting point >250°C, significantly higher than typical benzamides, likely due to the dichlorobenzamido group and morpholino ring enhancing crystallinity .
- Structural Contrast: Replaces the 2-oxoazepane with a morpholino ring, reducing conformational rigidity.
Benzamide-Based Neuroleptics
Amisulpride and Tiapride
- Structural Similarities : Share the benzamide backbone but lack the 2-oxoazepane moiety.
- Therapeutic Use : Act as dopamine D2/D3 receptor antagonists for schizophrenia, unlike the neurokinin-targeted this compound .
- Physicochemical Properties : Lower logP values (~2.5) compared to this compound derivatives (logP ~4.3), suggesting reduced blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Substituent Impact : Halogenation (e.g., 3,4-dichloro in DNK333) and trifluoromethyl groups significantly enhance receptor affinity and metabolic stability .
- Conformational Rigidity: The 2-oxoazepane ring in this compound improves binding specificity compared to flexible morpholino or triazole derivatives .
- Therapeutic Potential: While this compound derivatives target neurokinin receptors, structural analogs like ZINC01124772 show promise in anti-tuberculosis drug development .
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